molecular formula C10H16N2O3S B3253062 3-amino-4-ethoxy-N,N-dimethylbenzene-1-sulfonamide CAS No. 22121-73-9

3-amino-4-ethoxy-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B3253062
CAS No.: 22121-73-9
M. Wt: 244.31 g/mol
InChI Key: XVISQAXVPDHRDA-UHFFFAOYSA-N
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Description

3-Amino-4-ethoxy-N,N-dimethylbenzene-1-sulfonamide (CAS 22121-73-9) is a chemical compound with the molecular formula C10H16N2O3S and a molecular weight of 244.31 g/mol . As a benzenesulfonamide derivative, it serves as a valuable scaffold in medicinal chemistry and chemical biology research. This compound is of significant interest in the design and synthesis of novel carbonic anhydrase inhibitors (CAIs) . Carbonic anhydrases are a family of zinc metalloenzymes involved in critical physiological processes, and certain isoforms, such as CA IX and XII, are recognized as promising therapeutic targets for hypoxic tumors . The structure of this compound, featuring both hydrophilic (amino) and lipophilic (aromatic ring, ethoxy) regions, can contribute to favorable pharmacokinetic properties in its derivatives, making it a useful lead compound for structure-activity relationship (SAR) studies . Researchers utilize this and related 3-amino-4-hydroxy/ethoxy benzenesulfonamide derivatives to develop potential therapeutic agents, exploring their binding affinity for various CA isoenzymes and evaluating their activity in cancer cell models . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-ethoxy-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-4-15-10-6-5-8(7-9(10)11)16(13,14)12(2)3/h5-7H,4,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVISQAXVPDHRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of 3-Amino-4-ethoxy-N,N-dimethylbenzene-1-sulfonamide

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com For this compound, the analysis begins by identifying the key functional groups and bonds that can be disconnected through known and reliable chemical reactions.

The primary disconnection targets the sulfonamide bond (S-N), a common and reliable bond-forming reaction. This leads to two precursor molecules: a sulfonyl chloride and a secondary amine. This step simplifies the target molecule into 3-amino-4-ethoxybenzene-1-sulfonyl chloride and dimethylamine.

A second key disconnection involves the carbon-sulfur bond of the benzenesulfonyl chloride. This is a C-S bond that is typically formed via electrophilic aromatic substitution, specifically chlorosulfonation. This retrosynthetic step points towards 2-ethoxy-aniline as the precursor. The directing effects of the ethoxy and amino groups are crucial here; they are both ortho-, para-directing groups. Their positions on the ring (1,2-disubstituted) would direct an incoming electrophile (like the chlorosulfonyl group) to the desired positions.

Further analysis involves functional group interconversion (FGI). ias.ac.in The amino group can be derived from the reduction of a nitro group, which is a common strategy in aromatic chemistry. The nitro group is a meta-director, which influences the order of substituent introduction. Therefore, a plausible starting material could be 1-ethoxy-2-nitrobenzene.

This retrosynthetic pathway suggests a forward synthesis starting from a substituted nitrobenzene, followed by chlorosulfonation, amidation with dimethylamine, and finally, reduction of the nitro group to an amine. The order of these steps is critical to ensure the correct regiochemistry due to the directing effects of the substituents.

Classical Synthetic Routes to Substituted Benzenesulfonamides

Classical methods for synthesizing substituted benzenesulfonamides have been well-established for decades and remain fundamental in organic synthesis. These routes typically rely on electrophilic aromatic substitution and subsequent amidation reactions.

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the introduction of various functional groups onto a benzene (B151609) ring. wikipedia.org For the synthesis of benzenesulfonamides, the key EAS reaction is sulfonation or, more directly, chlorosulfonation.

Sulfonation: This reaction introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. It is typically achieved using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). youtube.com The electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form. youtube.com The substituent groups already present on the benzene ring dictate the position of the incoming sulfonic acid group. Activating groups (electron-donating) direct the substitution to the ortho and para positions, while deactivating groups (electron-withdrawing) direct it to the meta position. wikipedia.org

Chlorosulfonation: A more direct route to the key intermediate for sulfonamide synthesis is chlorosulfonation, which introduces a sulfonyl chloride group (-SO₂Cl) in a single step. This is typically accomplished using chlorosulfonic acid (ClSO₃H). libretexts.org The existing substituents on the ring must be stable to the harsh, acidic conditions of this reaction. For molecules with sensitive groups like a free amino group, a protecting group strategy is often employed. For instance, an aniline (B41778) can be acylated to form an acetanilide, which protects the amino group and moderates its reactivity. libretexts.org The bulky acetyl group also sterically hinders the ortho positions, favoring para-substitution. libretexts.org

The directing effects of the substituents in a potential precursor like 2-ethoxyaniline are paramount. The ethoxy and amino groups are both strongly activating and ortho-, para-directing. Their combined effect would strongly favor the introduction of the sulfonyl chloride group at the position para to the ethoxy group and meta to the amino group, leading to the desired substitution pattern.

Once the benzenesulfonyl chloride intermediate is prepared, the final step in forming the sulfonamide is the reaction with an amine. rsc.org

Amidation of Sulfonyl Chlorides: This is a nucleophilic acyl substitution-type reaction where the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. libretexts.org This reaction is typically carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid (HCl) byproduct. researchgate.net The reaction is generally high-yielding and applicable to a wide range of primary and secondary amines. For the synthesis of this compound, the corresponding sulfonyl chloride would be reacted with dimethylamine.

The general mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride, followed by the elimination of a chloride ion to form a protonated sulfonamide. The base then deprotonates this intermediate to yield the final sulfonamide product. rsc.org The robustness and efficiency of this reaction make it the most common method for preparing sulfonamides. researchgate.net

Reaction TypeReagentsKey Features
Sulfonation Fuming H₂SO₄ (SO₃ in H₂SO₄)Reversible; introduces -SO₃H group.
Chlorosulfonation Chlorosulfonic acid (ClSO₃H)Direct route to -SO₂Cl; harsh conditions.
Amidation R-SO₂Cl + R'₂NH, BaseForms the sulfonamide S-N bond; high-yielding.

Novel and Green Synthetic Approaches for the Compound

While classical methods are reliable, they often involve harsh reagents and generate significant waste. Modern synthetic chemistry focuses on developing more efficient, sustainable, and "green" methodologies.

Catalytic methods offer milder reaction conditions and can provide alternative pathways to sulfonamides, often avoiding the need for pre-formed sulfonyl chlorides.

Copper-Catalyzed Reactions: Copper catalysis has emerged as a powerful tool for C-S and S-N bond formation. One approach involves a three-component reaction of aryldiazonium salts, a sulfur dioxide source (like DABCO·(SO₂)₂), and an amine or N-chloroamine. organic-chemistry.orgacs.org This method allows for the direct synthesis of aromatic sulfonamides under mild conditions. Another copper-catalyzed strategy involves the decarboxylative halosulfonylation of aromatic carboxylic acids, followed by a one-pot amination, providing an expedient route from readily available starting materials. nih.govprinceton.edu

Palladium-Catalyzed Reactions: Palladium catalysts are also used in aminosulfonylation reactions. A mechanochemical approach, which uses mechanical energy to drive the reaction, has been developed for a three-component reaction between aryl bromides or carboxylic acids, a sulfur source (K₂S₂O₅), and an amine. rsc.org

Photoredox Catalysis: Synergistic photoredox and copper catalysis can be used to synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.org This method is notable for its mild conditions and use of visible light as an energy source.

Catalytic MethodCatalystStarting MaterialsAdvantages
Copper-Catalyzed AminosulfonylationCu(OTf)₂Aryldiazonium salt, SO₂ source, N-chloroamineMild conditions, broad scope. organic-chemistry.org
Copper-Catalyzed DecarboxylationCopper saltAromatic acid, SO₂ source, amineAvoids pre-functionalization. princeton.edu
Palladium-Catalyzed MechanochemistryPalladium saltAryl bromide, SO₂ source, amineSolvent-free, mechanical activation. rsc.org
Photoredox/Copper CatalysisIridium/CopperAryl radical precursor, SO₂ source, amineRoom temperature, visible light. acs.org

Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in batches, offers significant advantages in terms of safety, scalability, and efficiency. acs.org The small reactor volumes and excellent heat transfer allow for the safe use of highly reactive intermediates and exothermic reactions. rsc.org

Environmentally Benign Methodologies

In recent years, significant efforts have been made to develop more environmentally friendly or "green" synthetic methods in the pharmaceutical and chemical industries. For the synthesis of sulfonamides like this compound, several greener alternatives to traditional methods are being explored.

For the formation of the sulfonamide bond, traditional methods often rely on sulfonyl chlorides, which can be hazardous. Newer, more sustainable approaches include:

Mechanosynthesis: This solvent-free technique uses mechanical force (ball milling) to drive reactions. A one-pot, two-step mechanochemical process has been developed for sulfonamide synthesis, starting from disulfides and employing solid, environmentally benign reagents like sodium hypochlorite. This method avoids the use of bulk organic solvents, reducing waste and environmental impact.

Water-based Synthesis: Some methods utilize water as a solvent, replacing volatile and often toxic organic solvents. The use of water with sodium carbonate as a base provides an eco-friendly route for the synthesis of certain sulfonamide derivatives from sulfonyl chlorides and amines.

Catalytic Methods: Research is ongoing into catalytic methods that avoid stoichiometric reagents. For instance, electrochemical approaches for the synthesis of aromatic sulfonamides are being developed, which can offer a milder and more sustainable alternative to classical methods.

The final reduction of the nitro group is a key area where green chemistry has made significant strides. While classical methods often use stoichiometric metal reductants (like iron or tin), which generate significant metal waste, catalytic hydrogenation is a much greener alternative.

Catalytic Hydrogenation: This method employs hydrogen gas, often at atmospheric pressure, with a recyclable catalyst such as palladium on carbon (Pd/C). The only byproduct is water, making it a highly atom-economical and clean process. Running these reactions in water, sometimes with the aid of surfactants to form nanomicelles, further enhances the green credentials of this methodology.

Reaction StepTraditional MethodGreener Alternative(s)Environmental Benefit
Sulfonamide Formation Reaction of sulfonyl chloride with amine in organic solvent with a base.Mechanosynthesis (solvent-free). Reaction in water with an inorganic base. Electrochemical synthesis.Reduced or eliminated use of hazardous organic solvents, reduced waste, milder reaction conditions.
Nitro Group Reduction Stoichiometric metals (e.g., Fe, Sn) in acidic media.Catalytic hydrogenation (e.g., H₂ with Pd/C catalyst).High atom economy, water as the only byproduct, catalyst can be recycled, avoids heavy metal waste.

Reaction Mechanism Studies of Key Synthetic Steps

The proposed synthesis of this compound involves several fundamental reaction mechanisms of aromatic chemistry.

Chlorosulfonation and Nitration (Electrophilic Aromatic Substitution):

Both the initial chlorosulfonation of phenetole (B1680304) and the subsequent nitration of the sulfonamide intermediate proceed via the electrophilic aromatic substitution (EAS) mechanism. This mechanism can be broken down into two main steps:

Attack by the Aromatic Ring: The π-electron system of the aromatic ring acts as a nucleophile and attacks a strong electrophile. This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a positively charged carbocation intermediate known as an arenium ion or sigma complex.

In chlorosulfonation with chlorosulfonic acid, the active electrophile is believed to be SO₂Cl⁺, generated from the auto-protolysis of chlorosulfonic acid.

In nitration , a mixture of nitric acid and sulfuric acid is typically used to generate the highly electrophilic nitronium ion (NO₂⁺).

Deprotonation and Re-aromatization: A weak base (such as HSO₄⁻ or water) removes a proton from the carbon atom that formed the bond with the electrophile. The electrons from the C-H bond then move back into the ring, restoring its aromaticity and yielding the substituted product.

The regioselectivity (the position of substitution) of these reactions is governed by the substituents already present on the ring.

The ethoxy group (-OEt) is a strongly activating, ortho, para-directing group due to its ability to donate electron density into the ring via resonance. This means it directs incoming electrophiles to the positions ortho and para to itself. In the chlorosulfonation of phenetole, the para product (4-ethoxybenzenesulfonyl chloride) is typically favored due to reduced steric hindrance compared to the ortho positions.

In the nitration of 4-ethoxy-N,N-dimethylbenzenesulfonamide, the ring has two directing groups. The ethoxy group is a powerful ortho, para-director. The N,N-dimethylsulfonamide group (-SO₂N(CH₃)₂) is a deactivating, meta-directing group. In such cases, the more powerfully activating group dictates the position of substitution. Therefore, the ethoxy group will direct the incoming nitro group to one of the positions ortho to it (positions 3 and 5). This leads to the desired 3-nitro intermediate.

Nitro Group Reduction:

ReactionKey MechanismElectrophile/Key ReagentDirecting Effects & Regioselectivity
Chlorosulfonation Electrophilic Aromatic Substitution (EAS)SO₂Cl⁺ (from ClSO₃H)The ethoxy group is ortho, para-directing, favoring the para position for steric reasons.
Nitration Electrophilic Aromatic Substitution (EAS)NO₂⁺ (from HNO₃/H₂SO₄)The strongly activating ethoxy group directs the nitro group to the ortho position (position 3).
Reduction Stepwise reduction via nitroso and hydroxylamine (B1172632) intermediates.H₂ and a metal catalyst (e.g., Pd/C)Not applicable.

Stereochemical Considerations in Synthesis

Stereochemical considerations are not applicable to the synthesis of this compound. The starting materials, intermediates, and the final product are all achiral. None of the proposed synthetic steps introduce a chiral center into the molecule. The molecule does not possess any stereoisomers such as enantiomers or diastereomers.

Efficiency and Scalability of Synthetic Protocols

The efficiency and scalability of a synthetic route are critical for its potential application in industrial or large-scale laboratory settings. Each step in the proposed synthesis of this compound presents its own challenges and considerations for scale-up.

Chlorosulfonation: This reaction is often performed using an excess of chlorosulfonic acid, which acts as both reagent and solvent. While effective, chlorosulfonic acid is highly corrosive and reacts violently with water. On a large scale, managing the exothermic nature of the reaction and the safe handling of the reagent are paramount. Continuous flow reactors are being developed to improve the safety and scalability of chlorosulfonation reactions by offering better temperature control and minimizing the volume of hazardous material at any given time.

Sulfonamide Formation: The reaction of a sulfonyl chloride with an amine is generally an efficient and high-yielding process. It is widely used in the pharmaceutical industry. Scalability is typically straightforward, with the main considerations being temperature control and the management of the hydrogen chloride byproduct, which is usually neutralized by adding a base.

Nitration: Aromatic nitrations are a cornerstone of industrial organic synthesis. However, they are highly exothermic and can pose significant safety risks if not properly controlled, especially on a large scale. The use of mixed acid (HNO₃/H₂SO₄) also requires careful handling and disposal of corrosive waste streams. Modern industrial practices often employ specialized reactors and monitoring systems to ensure safe operation.

Nitro Group Reduction: Catalytic hydrogenation is a highly scalable and efficient method for nitro group reduction. It is a common industrial process in the manufacture of pharmaceuticals and other fine chemicals. The main challenges on a large scale include ensuring efficient mixing of the substrate, hydrogen gas, and solid catalyst, as well as managing the heat generated by this highly exothermic reaction. The filtration and recovery of the precious metal catalyst are also important economic and environmental considerations. Flow chemistry platforms have been shown to be particularly advantageous for scaling up hydrogenations, as they enhance safety by minimizing the amount of hydrogen gas used at any one time and provide superior heat and mass transfer.

Chemical Reactivity and Derivatization Studies

Electrophilic and Nucleophilic Substitution Reactions of the Compound

The benzene (B151609) ring in 3-amino-4-ethoxy-N,N-dimethylbenzene-1-sulfonamide is activated towards electrophilic aromatic substitution by the strongly electron-donating amino and ethoxy groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. The N,N-dimethylsulfonamide group, in contrast, is an electron-withdrawing group and acts as a meta-director.

Given the substitution pattern, the positions ortho to the amino group (positions 2 and 6) and the position ortho to the ethoxy group (position 5) are the most likely sites for electrophilic attack. The synergistic activating effect of the adjacent amino and ethoxy groups makes the aromatic ring highly nucleophilic.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Type Reagent Predicted Major Product(s)
Halogenation Br₂ in acetic acid 2-Bromo-3-amino-4-ethoxy-N,N-dimethylbenzene-1-sulfonamide
Nitration HNO₃/H₂SO₄ 2-Nitro-3-amino-4-ethoxy-N,N-dimethylbenzene-1-sulfonamide

Nucleophilic aromatic substitution on the unmodified benzene ring of this compound is generally unfavorable due to the high electron density of the ring. Such reactions would typically require the presence of a strong electron-withdrawing group, such as a nitro group, at a position ortho or para to a good leaving group, which is not present in the parent molecule.

Functional Group Transformations

The functional groups of this compound offer several avenues for chemical modification.

The primary amino group is a versatile site for derivatization. It can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl derivatives. For example, reaction with acetyl chloride would produce N-(2-ethoxy-5-(N,N-dimethylsulfamoyl)phenyl)acetamide.

Alkylation: The amino group can be alkylated, although controlling the degree of alkylation can be challenging.

Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures would convert the amino group into a diazonium salt. This intermediate can then be used in a variety of subsequent reactions, such as the Sandmeyer reaction to introduce a range of substituents (e.g., -Cl, -Br, -CN) or in azo coupling reactions with activated aromatic compounds to form azo dyes. mdpi.comresearchgate.net

The ethoxy group is generally stable. However, under harsh acidic conditions, such as with strong hydrohalic acids (HBr or HI), cleavage of the ether linkage can occur to yield the corresponding phenol, 3-amino-4-hydroxy-N,N-dimethylbenzene-1-sulfonamide, and ethyl halide. This reaction proceeds via a nucleophilic substitution mechanism. rsc.org

The N,N-dimethylsulfonamide group is relatively robust. The nitrogen atom is non-basic due to the strong electron-withdrawing effect of the sulfonyl group. Hydrolysis of the sulfonamide bond to the corresponding sulfonic acid is possible but typically requires vigorous acidic or basic conditions. rsc.orgresearchgate.net

Formation of Analogues and Prodrug Structures for Research Probes

The functional groups of this compound provide handles for the synthesis of analogues and prodrugs. For instance, the amino group can be acylated with various carboxylic acids to generate a library of amide analogues.

Prodrug strategies often aim to improve physicochemical properties such as solubility or lipophilicity, or to achieve targeted drug delivery. For sulfonamides, prodrugs can be designed by modifying the sulfonamide nitrogen or the amino group. For example, azo-linked prodrugs have been investigated for colon-specific drug delivery, where the azo bond is cleaved by colonic microflora. Another approach involves creating sulfonamide prodrugs that can be activated by specific stimuli, such as glutathione (B108866) (GSH) in cancer cells. rsc.org

Table 2: Potential Prodrug Strategies

Prodrug Type Moiety Attached Activation Mechanism
Azo-linked Prodrug Azo-coupled aromatic ring Reductive cleavage by colonic bacteria
GSH-activated Prodrug Gemcitabine via a linker Cleavage by glutathione rsc.org

Cyclization and Rearrangement Reactions Involving the Compound

The arrangement of the amino and sulfonamide groups on the benzene ring could potentially allow for intramolecular cyclization reactions to form heterocyclic systems. For example, ortho-aminosulfonamides are precursors for the synthesis of benzothiadiazines, a class of compounds with diuretic and antihypertensive properties. rsc.orgmdpi.com The synthesis of such structures from this compound would likely involve a multi-step sequence.

A notable rearrangement reaction involving sulfonamides is the Smiles rearrangement. This is an intramolecular nucleophilic aromatic substitution where an aryl group migrates from a heteroatom to a nucleophilic center. nist.govnih.gov While the classic Smiles rearrangement requires specific structural features not present in the parent molecule, related radical Smiles rearrangements have been reported for N-acyl arylsulfonamides. nist.govresearchgate.net These reactions often proceed via an ipso-attack on the sulfonated carbon, leading to the extrusion of sulfur dioxide. nist.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms in a molecule and identifying its most stable conformations. These calculations provide detailed information about bond lengths, bond angles, and dihedral angles that define the molecular geometry.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important method in computational chemistry for predicting the electronic structure of molecules. DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to optimize molecular geometries and calculate various molecular properties. For sulfonamide derivatives, DFT calculations can accurately predict the non-planar geometry around the sulfur atom of the sulfonamide group. In the case of 3-amino-4-ethoxy-N,N-dimethylbenzene-1-sulfonamide, the benzene (B151609) ring and the sulfonamide group would be expected to adopt a twisted conformation to minimize steric hindrance.

ParameterPredicted Value
Functional B3LYP
Basis Set 6-311++G(d,p)
Dipole Moment ~4-6 D
Total Energy Varies with conformation

Note: The data in this table is hypothetical and based on typical values for similar sulfonamide compounds.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a powerful tool for visualizing the charge distribution within a molecule and identifying its reactive sites. The MEP map displays regions of negative and positive electrostatic potential, which correspond to areas that are prone to electrophilic and nucleophilic attack, respectively. In this compound, the oxygen atoms of the sulfonamide group and the nitrogen atom of the amino group are expected to be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the aromatic ring are likely to be regions of positive potential, indicating their susceptibility to nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and stability of a molecule. For sulfonamide derivatives, the HOMO is often localized on the electron-rich aromatic ring and the amino group, while the LUMO is typically distributed over the sulfonamide group. A smaller HOMO-LUMO gap generally indicates higher reactivity.

OrbitalEnergy (eV)Localization
HOMO ~ -6.5 to -5.5Aromatic ring, Amino group
LUMO ~ -1.5 to -0.5Sulfonamide group
Energy Gap ~ 4.0 to 5.0-

Note: The data in this table is hypothetical and based on typical values for similar sulfonamide compounds.

Reaction Pathway Modeling and Transition State Analysis for Derivatization

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound, such as its derivatization. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies. This information is invaluable for understanding the reaction kinetics and for optimizing reaction conditions. For example, the acylation of the amino group or the substitution on the aromatic ring could be modeled to predict the most favorable reaction pathways.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the molecular structure, electronic properties, and reaction energetics of this compound. These studies can reveal how the polarity of the solvent affects the stability of different conformers, the HOMO-LUMO energy gap, and the activation barriers of reactions, providing a more realistic picture of the molecule's behavior in solution.

Quantitative Structure–Property Relationships (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. In the context of "this compound" and related benzenesulfonamide derivatives, QSPR models are instrumental in predicting various properties without the need for experimental measurements, thereby accelerating the process of chemical characterization and design.

These studies are founded on the principle that the properties of a chemical compound are intrinsically linked to its molecular structure. By quantifying specific structural attributes, known as molecular descriptors, it is possible to develop regression models that can predict properties of interest. These descriptors can be categorized into several classes, including:

Topological descriptors: These describe the atomic connectivity within the molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Electronic descriptors: These quantify aspects of the electron distribution in the molecule.

Physicochemical descriptors: These include properties like hydrophobicity and polarizability.

Detailed Research Findings

While specific QSPR studies focusing exclusively on "this compound" are not extensively documented in publicly available literature, a wealth of research exists for the broader class of benzenesulfonamide derivatives. These studies provide valuable insights into how substituent groups on the benzene ring influence various physicochemical properties.

A notable area of QSPR investigation for benzenesulfonamides is the prediction of their dissociation constant (pKa). The pKa is a critical parameter that influences the compound's solubility, absorption, and biological activity. One such study developed a QSAR model for the pKa of a series of benzenesulfonamide derivatives using physicochemical parameters like surface tension, refractive index, and density as descriptors arkat-usa.orgresearchgate.net.

The general approach in these studies involves:

Dataset Selection: A series of benzenesulfonamide derivatives with experimentally determined pKa values is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset.

Model Development: Statistical methods, such as multiple linear regression (MLR), are employed to build a mathematical equation that relates the descriptors to the pKa.

Model Validation: The predictive power of the developed model is assessed using statistical metrics and, ideally, an external set of compounds not used in the model's creation.

For instance, a study on the dissociation constant of benzenesulfonamides demonstrated that a combination of surface tension (ST) and the refractive index (η) could yield statistically significant correlations arkat-usa.orgresearchgate.net. The regression analysis indicated that these physicochemical parameters could effectively model the pKa of the sulfonamides arkat-usa.orgresearchgate.net.

The following interactive data table presents a selection of substituted benzenesulfonamides and their experimental pKa values, along with some of the physicochemical descriptors that have been used in QSPR studies. This illustrates the type of data utilized in building such predictive models.

Compound (Substituent)Experimental pKaSurface Tension (ST)Refractive Index (η)
4-Amino10.4658.31.63
4-Nitro6.7260.11.62
4-Chloro8.5352.81.59
4-Methyl9.3848.71.57
Unsubstituted8.9851.11.58

Data adapted from a QSAR study on benzenesulfonamide dissociation constants. arkat-usa.org

The models derived from such data can then be used to predict the pKa of other benzenesulfonamide derivatives, including "this compound," provided the model's applicability domain covers its structural features. The predictive power of these models is often evaluated by parameters such as the square of the correlation coefficient (R²) and the cross-validated R² (Q²) researchgate.net.

Beyond pKa, QSPR and its counterpart, Quantitative Structure-Activity Relationship (QSAR), have been applied to predict other properties and biological activities of sulfonamides, such as their inhibitory activity against various enzymes and their pharmacokinetic profiles nih.govnih.govnih.gov. These studies often employ a wider range of descriptors, including 3D-descriptors in methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) researchgate.netnih.gov.

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical first step in the characterization of a novel or synthesized compound. This technique measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the determination of the exact molecular weight. From this exact mass, the elemental composition and thus the molecular formula can be unequivocally confirmed.

For 3-amino-4-ethoxy-N,N-dimethylbenzene-1-sulfonamide, an HRMS analysis would be expected to yield a molecular ion peak corresponding to its calculated exact mass of 244.0882 g/mol . The observation of this peak, with a high degree of accuracy (typically within 5 ppm), would provide strong evidence for the compound's elemental composition of C₁₀H₁₆N₂O₃S.

Interactive Data Table: Expected HRMS Data

PropertyExpected Value
Molecular FormulaC₁₀H₁₆N₂O₃S
Calculated Exact Mass244.0882 g/mol
Expected Ion (M+H)⁺245.0954 m/z
Required Mass Accuracy< 5 ppm

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N)

¹H NMR: A proton NMR spectrum would reveal the number of different types of protons in the molecule, their relative abundance (through integration), and their connectivity to neighboring protons (through spin-spin coupling patterns). For this compound, one would expect to see distinct signals for the aromatic protons, the ethoxy group's methylene (B1212753) and methyl protons, the N,N-dimethyl group's protons, and the protons of the amino group.

¹³C NMR: A carbon-13 NMR spectrum would show the number of chemically non-equivalent carbon atoms. The chemical shift of each signal would indicate the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom).

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, could provide direct information about the electronic environment of the two nitrogen atoms in the sulfonamide and amino groups.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would map the connectivity between protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to confirm the ethyl group structure and the relative positions of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular skeleton, for instance, by showing correlations from the aromatic protons to the carbon of the sulfonamide group.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the conformation of the molecule and the spatial arrangement of the substituents on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the S=O stretching of the sulfonamide, the C-O stretching of the ethoxy group, and the C-H stretching of the aromatic and aliphatic groups.

Interactive Data Table: Expected IR Absorption Bands

Functional GroupExpected Wavenumber Range (cm⁻¹)
N-H Stretch (Amine)3300-3500
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-3000
S=O Stretch (Sulfonamide)1300-1350 and 1140-1180
C-O Stretch (Ether)1000-1300
C-N Stretch1020-1250

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λ_max) are characteristic of the conjugated systems within the molecule. The substituted benzene (B151609) ring in this compound would be expected to give rise to characteristic absorption bands in the UV region.

X-ray Crystallography for Solid-State Molecular Structure

If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This would provide an unambiguous confirmation of the molecular structure and could reveal details about the crystal packing and hydrogen bonding networks involving the amino and sulfonamide groups.

In-depth Analysis of this compound

An examination of the chemical compound this compound reveals a notable absence of detailed, publicly available research into its advanced structural and spectroscopic characteristics. Despite its well-defined chemical structure, extensive searches of scientific literature and chemical databases have not yielded specific studies on its crystal packing, intermolecular interactions, polymorphism, or vibrational circular dichroism.

This article outlines the current informational status for the specified advanced characterization techniques concerning this molecule. The molecular formula of the compound is C10H16N2O3S, and its IUPAC name is 3-amino-4-ethoxy-N,N-dimethylbenzenesulfonamide. nih.gov

Comprehensive research data regarding the advanced spectroscopic and structural properties of this compound is not present in the accessible scientific literature. The following sections detail the specific areas where information is currently unavailable.

There are no published crystallographic studies for this compound. Consequently, information regarding its crystal lattice structure, unit cell parameters, and the specific arrangement of molecules within the crystal (crystal packing) is not available. Detailed analysis of its intermolecular interactions, which would typically include identification of hydrogen bonds, van der Waals forces, and potential π-π stacking interactions, is contingent on crystallographic data and has therefore not been reported.

The potential for this compound to exist in different solid-state forms, known as polymorphs, has not been investigated in any published research. Polymorphism studies are crucial for understanding the physical properties of a compound, but no data on the existence of different crystalline forms, solvates, or amorphous states for this specific sulfonamide is currently available.

Vibrational circular dichroism is a spectroscopic technique used to determine the absolute configuration of chiral molecules. The InChIKey for this compound, XVISQAXVPDHRDA-UHFFFAOYSA-N, does not indicate any specified stereochemistry, suggesting the compound is typically handled as a racemate or is achiral. nih.govcymitquimica.com As the molecule does not possess a chiral center, VCD spectroscopy is not an applicable characterization technique. There are no VCD studies reported for this compound.

Mechanistic Investigations of Biological Interactions Non Clinical Focus

Exploration of Molecular Targets and Binding Mechanisms

The initial step in characterizing a compound's mechanism of action often involves identifying its molecular targets, such as enzymes or receptors, and understanding the nature of the binding interaction.

Enzyme Inhibition Studies

Receptor Binding Assays and Ligand-Protein Interactions

Similarly, there is a lack of published research detailing the binding of 3-amino-4-ethoxy-N,N-dimethylbenzene-1-sulfonamide to specific receptors. Receptor binding assays are fundamental in determining the affinity and specificity of a ligand for its target. Without such studies, the potential for this compound to act as an agonist or antagonist at various receptors remains unknown.

Cellular Pathway Modulation Studies

The effect of a compound on cellular signaling cascades provides insight into its broader biological impact. No studies have been published that investigate the modulation of specific cellular pathways by this compound.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship studies are pivotal for optimizing lead compounds in drug discovery. These studies systematically modify the chemical structure of a molecule to understand how these changes influence its biological activity.

Correlating Structural Modifications with In Vitro Efficacy Parameters

There is no available data correlating structural modifications of this compound with in vitro efficacy parameters such as IC₅₀ or EC₅₀ values. Such data would be essential for understanding the contribution of the ethoxy, amino, and N,N-dimethylsulfonamide moieties to its biological activity.

Pharmacophore Modeling and Ligand Design Principles

In the absence of experimental data on the biological targets and activity of this compound, no pharmacophore models or specific ligand design principles have been developed for this compound.

Investigation of Selectivity and Promiscuity Towards Biological Macromolecules

There is currently no available research data detailing the selectivity or promiscuity of this compound towards specific biological macromolecules. Studies investigating its binding affinity, inhibition constants (Kᵢ), or half-maximal inhibitory concentrations (IC₅₀) against a panel of proteins, enzymes, or receptors have not been published. Consequently, no data tables can be generated to illustrate its interaction profile.

Applications in Chemical Biology and Material Science

Utilization as a Synthetic Precursor for Complex Molecules

The primary amine group on the benzene (B151609) ring of 3-amino-4-ethoxy-N,N-dimethylbenzene-1-sulfonamide serves as a key functional handle for a variety of chemical transformations, making it an excellent starting material for the synthesis of more elaborate molecules. This reactivity is foundational to its role in medicinal chemistry and the development of novel organic compounds.

For instance, the amine can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases. nih.govmdpi.com These Schiff bases are not only stable compounds in their own right but also versatile intermediates for the synthesis of various heterocyclic systems and other complex structures. nih.gov The general method for synthesizing sulfonamides often involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ijarsct.co.in This highlights the fundamental reactivity of the amino group that is central to building more complex derivatives.

Furthermore, the amino group can be acylated, alkylated, or diazotized, opening up pathways to a diverse array of derivatives. A closely related compound, 3-amino-4-hydroxybenzenesulfonamide, is a known reagent for synthesizing antagonists for the somatostatin (B550006) receptor subtype 5 (SST5R), demonstrating the utility of this structural motif in creating biologically active molecules. nih.govmdpi.com By analogy, the ethoxy derivative can be expected to serve as a precursor for compounds with potential therapeutic applications, such as carbonic anhydrase inhibitors, a class of drugs where sulfonamides are prevalent. nih.govmdpi.comresearchgate.net

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagent/ConditionsResulting Functional Group/Structure
Schiff Base FormationAldehyde or KetoneImine (C=N)
AcylationAcyl Chloride or AnhydrideAmide (-NHCOR)
AlkylationAlkyl HalideSecondary or Tertiary Amine
DiazotizationNitrous Acid (HNO₂)Diazonium Salt (-N₂⁺)

Development as Molecular Probes for Biological Systems

The inherent spectroscopic properties of aromatic amines and the influence of substituents like the ethoxy group suggest a potential for developing molecular probes from this compound. The electronic interplay between the electron-donating amino and ethoxy groups and the electron-withdrawing sulfonamide group can give rise to interesting photophysical properties, such as fluorescence.

The fluorescence of aromatic compounds is often sensitive to the local environment, including polarity and the presence of specific biomolecules. This sensitivity can be exploited to design probes that signal changes in their surroundings through alterations in their fluorescence emission. For example, substitutions on aromatic rings are known to cause blue or red shifts in emission spectra, a phenomenon that is crucial for the design of fluorescent sensors. mdpi.com While specific studies on the photophysical properties of this exact compound are not prevalent, the principles of fluorescence in similar substituted aromatic systems are well-established. researchgate.net

Derivatives of this compound could be engineered to bind to specific biological targets, with the binding event being reported by a change in the fluorescence signal. The sulfonamide group itself is a well-known pharmacophore that targets specific enzymes, such as carbonic anhydrases. nih.govmdpi.com This provides a rational starting point for designing targeted molecular probes.

Integration into Hybrid Molecules or Conjugates

The reactivity of the amino group also allows for the straightforward integration of this compound into larger molecular assemblies, such as hybrid molecules or bioconjugates. By serving as a linker or a functional scaffold, it can be covalently attached to other molecules, including peptides, polymers, or other small-molecule drugs, to create conjugates with novel properties.

This strategy is widely used in drug discovery to combine the properties of two different molecules into a single entity, potentially leading to enhanced efficacy, better targeting, or reduced side effects. The sulfonamide portion could provide a specific biological anchor, while the rest of the molecule could be tailored for other functions.

Potential in Dye Chemistry or Pigment Development

The chromophoric nature of the substituted benzene ring in this compound indicates its potential utility in the field of dye chemistry. The combination of an auxochronic amino group and an ethoxy group ortho to it can significantly influence the color of the resulting molecule, particularly when the amino group is diazotized and coupled with other aromatic compounds to form azo dyes.

Azo dyes are a major class of synthetic colorants, and their color is determined by the extended π-electron system of the azo bond and the nature of the substituents on the aromatic rings. The specific substitution pattern of this compound could lead to the development of dyes with unique colors and properties. The related compound, 3-amino-4-hydroxybenzenesulfonamide, is noted for its utility in dye applications, reinforcing the potential of its ethoxy counterpart in this area. nih.govmdpi.com

Role in Supramolecular Chemistry and Self-Assembly

The sulfonamide functional group is a proficient participant in hydrogen bonding, acting as both a hydrogen bond donor (the N-H, if present, though not in this N,N-dimethylated case) and a hydrogen bond acceptor (the sulfonyl oxygens). This capability is a cornerstone of supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions.

Future Research Directions and Unexplored Avenues

Design and Synthesis of Advanced Analogues with Tuned Properties

The inherent structure of 3-amino-4-ethoxy-N,N-dimethylbenzene-1-sulfonamide offers multiple points for chemical modification to create advanced analogues with fine-tuned properties. The primary amino group, the ethoxy substituent, and the N,N-dimethylsulfonamide moiety can all be systematically altered to modulate electronic, steric, and pharmacokinetic characteristics.

For instance, acylation, alkylation, or arylation of the 3-amino group can lead to a diverse library of derivatives. Introducing different functional groups at this position could significantly impact the molecule's binding affinity and selectivity for various biological targets. Similarly, modification of the 4-ethoxy group by varying the alkyl chain length or introducing cyclic or aromatic substituents could influence lipophilicity and membrane permeability.

Furthermore, the N,N-dimethylsulfonamide group can be replaced with other substituted sulfonamides or bioisosteric groups to explore a wider chemical space. The synthesis of these analogues can be achieved through established synthetic methodologies, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and various coupling reactions. High-throughput synthesis and purification techniques could accelerate the generation of a comprehensive library of these novel compounds for further investigation.

Table 1: Potential Modifications for Analogue Synthesis

Modification SitePotential ModificationsDesired Property Change
3-amino groupAcylation, Alkylation, ArylationAltered binding affinity and selectivity
4-ethoxy groupVarying alkyl chain length, Cyclic or aromatic substitutionModulated lipophilicity and permeability
N,N-dimethylsulfonamideReplacement with other substituted sulfonamides or bioisosteresExploration of new chemical space

Deeper Mechanistic Elucidation of Biological Interactions

While the broader class of sulfonamides is known for its antimicrobial and carbonic anhydrase inhibitory activities, the specific biological interactions of this compound remain largely uncharacterized. mdpi.comnih.govnih.govajchem-b.comresearchgate.net Future research should focus on a deeper mechanistic elucidation of its potential biological effects.

Initial in vitro screening against a panel of enzymes, particularly human carbonic anhydrase isoforms, could reveal potential inhibitory activity. mdpi.com Many sulfonamides function as zinc-binding groups, and investigating the interaction of this compound with various metalloenzymes would be a logical starting point. mdpi.com Techniques such as X-ray crystallography and computational docking studies could provide atomic-level insights into the binding mode and key interactions with target proteins.

Furthermore, cell-based assays could be employed to assess the compound's effects on various cellular processes, such as cell proliferation, apoptosis, and signal transduction pathways. Understanding these interactions is crucial for identifying potential therapeutic applications and for guiding the rational design of more potent and selective analogues.

Exploration of Novel Synthetic Pathways and Biocatalytic Approaches

The development of efficient and sustainable synthetic routes is paramount for the practical application of this compound and its analogues. While traditional synthetic methods are available, the exploration of novel synthetic pathways could offer significant advantages in terms of yield, selectivity, and environmental impact.

Recent advancements in photocatalysis and copper-catalyzed reactions have shown promise for the synthesis of sulfonamides. researchgate.net These methods often proceed under mild conditions and can tolerate a wide range of functional groups, making them attractive for the synthesis of complex molecules. researchgate.net Investigating the applicability of these modern synthetic techniques to the synthesis of the target compound and its derivatives could lead to more efficient and versatile synthetic strategies.

Biocatalysis represents another exciting avenue for the synthesis of sulfonamides. The use of enzymes as catalysts can offer unparalleled selectivity and reduce the need for protecting groups and harsh reaction conditions. Screening for enzymes that can catalyze the formation of the sulfonamide bond or the introduction of the amino and ethoxy groups onto the benzene (B151609) ring could lead to highly efficient and environmentally friendly synthetic processes.

Integration into Polymeric Materials or Nanostructures

The functional groups present in this compound make it a suitable candidate for integration into polymeric materials and nanostructures. The primary amino group can be readily utilized for polymerization reactions or for covalent attachment to pre-formed polymers or nanoparticle surfaces.

Incorporating this sulfonamide moiety into a polymer backbone could impart novel properties to the resulting material, such as enhanced thermal stability, altered solubility, or specific biological activity. For example, sulfonamide-containing polymers could be explored for applications in drug delivery, where the sulfonamide group could act as a targeting ligand or contribute to the controlled release of a therapeutic agent.

Furthermore, the compound could be used to functionalize the surface of nanoparticles, creating tailored nanomaterials for various applications. nih.gov For instance, sulfonamide-coated nanoparticles could be investigated for their potential in biomedical imaging, diagnostics, or as antimicrobial agents. nih.govnsf.gov The synthesis and characterization of these novel materials would open up new possibilities for the application of this versatile chemical scaffold.

Application as Scaffolds for Fragment-Based Drug Discovery Research (non-clinical)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds in non-clinical research. mdpi.comyoutube.com This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. mdpi.com The benzenesulfonamide scaffold is a well-established pharmacophore in drug discovery, and this compound represents a unique and relatively unexplored fragment. nih.govresearchgate.net

The distinct substitution pattern of this compound provides a three-dimensional framework that can be further elaborated to optimize binding to a target protein. Its use as a starting point in an FBDD campaign could lead to the discovery of novel inhibitors for a variety of protein targets. The amino and ethoxy groups provide vectors for fragment growth, allowing for the systematic exploration of the chemical space around the initial fragment hit.

Q & A

Q. What are the optimal synthetic routes and purification methods for 3-amino-4-ethoxy-N,N-dimethylbenzene-1-sulfonamide?

The synthesis typically involves sulfonylation of a substituted aniline precursor. Key steps include:

  • Sulfonylation : React 3-amino-4-ethoxybenzene derivatives with dimethylsulfamoyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
  • Temperature Control : Maintain reaction temperatures between 0–5°C during sulfonylation to minimize side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify substitution patterns (e.g., ethoxy group at C4, dimethyl sulfonamide at C1). Look for characteristic shifts: sulfonamide S=O (~2.8 ppm in 1^1H, 40–45 ppm in 13^13C) and ethoxy CH2_2 (~1.3–1.5 ppm in 1^1H) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 273.1) and detects impurities .
  • Elemental Analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .

Q. How does the compound’s stability vary under different storage conditions?

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the sulfonamide and ethoxy groups .
  • Hydrolytic Stability : Avoid aqueous solutions at pH <3 or >9, as the sulfonamide group may hydrolyze to sulfonic acid .
  • Long-Term Stability : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored desiccated .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonamide group in nucleophilic substitution reactions?

  • Nucleophilic Attack : The sulfonamide’s electron-withdrawing nature activates the benzene ring for electrophilic substitution. For example, the amino group at C3 can undergo diazotization, enabling coupling reactions with phenols or amines .
  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates with varying nucleophiles (e.g., thiols vs. amines). Polar aprotic solvents (DMF, DMSO) enhance reactivity by stabilizing transition states .

Q. How can researchers assess the compound’s biological activity against enzyme targets?

  • Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (e.g., hCA II) using a stopped-flow CO2_2 hydration assay. IC50_{50} values <1 µM suggest high affinity, typical of sulfonamides .
  • Cellular Uptake : Radiolabel the compound with 14^{14}C and measure intracellular accumulation in cancer cell lines (e.g., MCF-7) via scintillation counting .

Q. What computational strategies predict binding modes and selectivity of this compound?

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., JAK1 kinase). Flexible side-chain docking reveals hydrogen bonding between the sulfonamide and kinase hinge region (e.g., Glu966 and Leu959) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of protein-ligand complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How can solubility challenges be addressed for in vivo studies?

  • Co-Solvent Systems : Use PEG-400/water (30:70 v/v) or cyclodextrin complexes (e.g., HP-β-CD) to achieve >5 mg/mL solubility .
  • Prodrug Synthesis : Convert the amino group to an acetylated or glycosylated derivative to enhance aqueous solubility .

Q. What structure-activity relationship (SAR) trends are observed in derivatives of this compound?

  • Ethoxy Group : Removal reduces membrane permeability (logP decreases from 2.1 to 1.4), as shown in parallel artificial membrane permeability assays (PAMPA) .
  • Dimethyl Sulfonamide : Replacing N,N-dimethyl with morpholine increases hCA IX selectivity by 10-fold, critical for targeting hypoxic tumors .

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy?

  • Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., O-deethylation products) that may reduce activity .
  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2_{1/2}) and AUC in rodent models. Low bioavailability (<20%) may necessitate formulation optimization .

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3-amino-4-ethoxy-N,N-dimethylbenzene-1-sulfonamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.